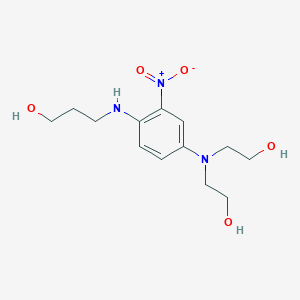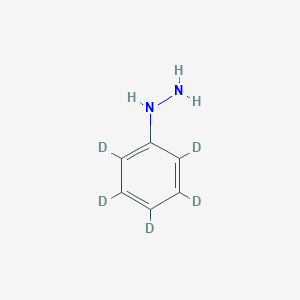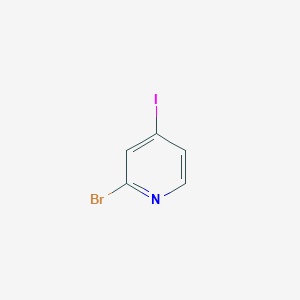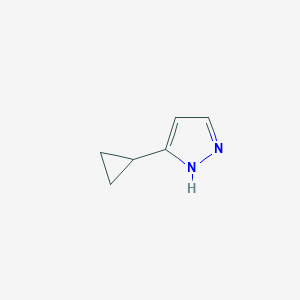![molecular formula C11H17N2O+ B027824 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one CAS No. 107752-04-5](/img/structure/B27824.png)
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one, also known as MAMB or Mambrolide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is not fully understood. However, studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to disrupt the membrane integrity of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a number of biochemical and physiological effects. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and disrupt the membrane integrity of bacteria and fungi. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a low toxicity profile, making it a potential candidate for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to be stable under a wide range of conditions, making it easier to work with in the lab. However, one limitation of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are many potential future directions for research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one. One area of interest is in the development of new cancer treatments. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties, and further research may lead to the development of new drugs that can be used to treat cancer. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may be useful in the development of new antibiotics, as it has been found to have antibacterial and antifungal activity. Further research may also lead to the discovery of new applications for 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is complex, but it has been found to have a number of advantages for lab experiments, including a low toxicity profile and stability under a wide range of conditions. 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in cancer treatment, as well as its antibacterial and antifungal properties. Further research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may lead to the development of new drugs for cancer and antibiotics, as well as new applications in other fields.
Métodos De Síntesis
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can be synthesized by reacting 4-(1-methylaziridin-1-ium-1-yl)but-2-ynylamine with pyrrolidin-2-one. This reaction results in the formation of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one as a white crystalline solid. The synthesis of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
107752-04-5 |
|---|---|
Nombre del producto |
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
Fórmula molecular |
C11H17N2O+ |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-[4-(1-methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N2O/c1-13(9-10-13)8-3-2-6-12-7-4-5-11(12)14/h4-10H2,1H3/q+1 |
Clave InChI |
UDOCPFRWZFCDBG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O |
SMILES canónico |
C[N+]1(CC1)CC#CCN2CCCC2=O |
Sinónimos |
1-Methyl-1-[4-(2-oxopyrrolidin-1-yl)-2-butynyl]aziridinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

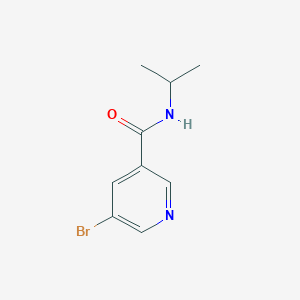
![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
